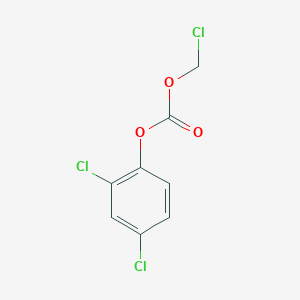
Carbonic acid chloromethyl ester 2,4-dichloro-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, chloromethyl 2,4-dichlorophenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a carbonic acid moiety esterified with a chloromethyl group and a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, chloromethyl 2,4-dichlorophenyl ester typically involves the esterification of carbonic acid with chloromethyl 2,4-dichlorophenol. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of carbonic acid, chloromethyl 2,4-dichlorophenyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, chloromethyl 2,4-dichlorophenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carbonyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Carbonic acid, chloromethyl 2,4-dichlorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid, chloromethyl 2,4-dichlorophenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active chloromethyl 2,4-dichlorophenol, which can then interact with biological molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve nucleophilic attack on the ester group, leading to the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Cyano-(2,4-dichlorophenyl)methyl ethyl ester of carbonic acid: This compound is similar in structure but contains a cyano group instead of a chloromethyl group.
Cyano-(4-cyanophenyl)methyl ethyl ester of carbonic acid: Another similar compound with a cyano group and a different substitution pattern on the phenyl ring.
Uniqueness
Carbonic acid, chloromethyl 2,4-dichlorophenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
132905-84-1 |
|---|---|
Molecular Formula |
C8H5Cl3O3 |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
chloromethyl (2,4-dichlorophenyl) carbonate |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-13-8(12)14-7-2-1-5(10)3-6(7)11/h1-3H,4H2 |
InChI Key |
FULRNDWXFYYEKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















